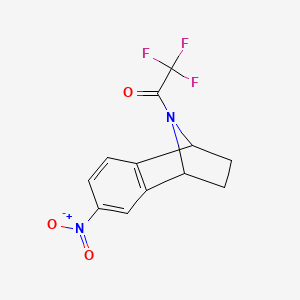

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)-

Description

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- (CAS: 942491-77-2) is a fluorinated ketone derivative featuring a partially hydrogenated naphthalene ring system with a nitro substituent at position 6 and an imino bridge between positions 1 and 3. Its molecular formula is C₁₂H₁₀F₃NO, with a molar mass of 241.21 g/mol. The compound is stored at -20°C, indicating sensitivity to thermal degradation or instability under ambient conditions .

Key structural attributes include:

- Trifluoroacetyl group: Enhances electron-withdrawing effects and metabolic stability.

- Nitro group: Introduces oxidative and electrophilic properties.

Properties

CAS No. |

942491-78-3 |

|---|---|

Molecular Formula |

C12H9F3N2O3 |

Molecular Weight |

286.21 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone |

InChI |

InChI=1S/C12H9F3N2O3/c13-12(14,15)11(18)16-9-3-4-10(16)8-5-6(17(19)20)1-2-7(8)9/h1-2,5,9-10H,3-4H2 |

InChI Key |

ZKRNJESLOKMNBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trifluoroacetophenone with a nitronaphthalene derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Research

Ethanone derivatives are often explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Case Studies:

- Inhibitors of Enzymatic Activity: Research indicates that compounds similar to Ethanone can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that trifluoromethyl ketones can act as effective inhibitors of 17β-hydroxysteroid dehydrogenase type 3, which is crucial in steroid metabolism .

- Anticancer Properties: Some derivatives have been investigated for their anticancer activities. In vitro studies have demonstrated that trifluoromethyl-containing compounds can induce apoptosis in cancer cell lines through various mechanisms .

Chemical Synthesis

Ethanone serves as an important intermediate in synthetic organic chemistry. Its unique structure allows it to participate in various reactions:

Synthesis Pathways:

- Formation of Aryl Trifluoromethyl Ketones: The compound can be synthesized from readily available starting materials through multi-step reactions involving organometallic reagents .

- Use in Chiral Synthesis: The compound can be utilized in asymmetric synthesis processes to produce chiral intermediates needed for various pharmaceuticals .

Materials Science

The incorporation of trifluoromethyl groups into polymer matrices or coatings can enhance properties such as hydrophobicity and thermal stability.

Applications in Coatings:

- Fluorinated Polymers: Research has shown that incorporating Ethanone derivatives into polymer formulations can improve resistance to solvents and chemicals, making them suitable for protective coatings in industrial applications .

Biological Studies

The biological activity of Ethanone and its derivatives makes them candidates for further exploration in medicinal chemistry.

Biological Assays:

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitronaphthalene moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) 1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)

- Molecular Formula : C₈H₈N₂O₃

- Molar Mass : 180.16 g/mol

- Key Features: Aromatic benzene ring with amino (-NH₂) and nitro (-NO₂) substituents. Lacks fluorination and the fused naphthalene system.

- Hazards: No classified health or environmental hazards, though toxicological data are incomplete .

(b) Fluoronaphthalene Derivatives

Compounds such as 1-Fluoronaphthalene (CAS unspecified) and others listed in USP 35–NF 30 :

- Key Features: Fluorine substitution on naphthalene rings. No nitro or imino groups, reducing electrophilicity.

- Applications: Often used as intermediates in pharmaceutical synthesis (e.g., Drospirenone impurities) .

(c) Naphthalen-imin Derivatives

Examples include 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)ethanone (CAS: 942491-77-2, ):

- Key Features: Shares the tetrahydro-naphthalen-imin backbone but lacks the nitro group. Fluorination increases polarity and stability compared to non-fluorinated analogs.

Comparative Data Table

Key Research Findings

Reactivity and Stability: The trifluoroacetyl group in the target compound enhances resistance to enzymatic degradation compared to non-fluorinated analogs like 1-(2-Amino-6-nitrophenyl)ethanone .

Pharmaceutical Relevance :

- Fluorinated naphthalen-imin derivatives are prioritized in drug development for their enhanced bioavailability and metabolic stability compared to benzene-ring analogs .

Synthetic Challenges :

- The fused naphthalen-imin system complicates synthesis compared to simpler aromatic ketones, necessitating controlled conditions (e.g., low-temperature storage) .

Biological Activity

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- is a complex organic compound with significant potential in biological research and applications. Its unique structure, characterized by trifluoromethyl and nitronaphthalene groups, enhances its biological activity and interaction with various molecular targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 942491-78-3 |

| Molecular Formula | C12H9F3N2O3 |

| Molecular Weight | 286.21 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone |

| InChI Key | ZKRNJESLOKMNBT-UHFFFAOYSA-N |

Structure

The compound features a trifluoromethyl group that enhances lipophilicity and a nitronaphthalene moiety that may interact with specific enzymes or receptors. This structural configuration is crucial for its biological activity.

The biological activity of Ethanone is largely attributed to its ability to modulate enzyme activities and receptor interactions. The trifluoromethyl group facilitates its penetration through cell membranes, while the nitronaphthalene component may influence various biochemical pathways.

Case Studies and Research Findings

- Enzyme Interaction Studies :

- Pharmacological Applications :

- Antitumor Activity :

Comparative Analysis with Related Compounds

To better understand the biological activity of Ethanone, a comparative analysis with similar compounds can be useful.

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| Ethanone (this compound) | Inhibitor of 17β-HSD Type 3 | Varies |

| N-(2-(4-chloro-phenoxy)-phenylamino)-acetamide | Cytotoxic against CCRF-CEM | 900 |

| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | Potent inhibitor | 700 |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to elucidate hydrogen, carbon, and fluorine environments. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups like the trifluoroacetyl and nitro groups. Gas chromatography coupled with mass spectrometry (GC-MS) or FTIR (GC-FTIR) is critical for confirming molecular fragmentation patterns and purity . For ambiguous stereochemistry, X-ray crystallography is recommended to resolve spatial configurations .

Q. What safety precautions are necessary during laboratory handling?

- Methodological Answer : Follow GHS/CLP protocols: use fume hoods to avoid inhalation (P261), wear nitrile gloves and protective eyewear (P262), and avoid skin contact. Store in sealed containers away from oxidizing agents. Toxicity data are limited, so treat as a potential health hazard and conduct risk assessments before use .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : While direct routes are not explicitly detailed in available literature, analogous nitro-naphthalene derivatives are synthesized via Friedel-Crafts acylation or nitro-group introduction via nitration of tetrahydro-naphthalene precursors. Post-functionalization with trifluoroacetyl groups may involve nucleophilic substitution under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and HPLC .

Q. How can purity and impurities be assessed?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm for quantifying impurities. For trace analysis, use GC-MS with electron ionization. Validate methods against reference standards, and apply acceptance criteria (e.g., ≤0.1% for unspecified impurities) as per pharmacopeial guidelines .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Cross-validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. If ambiguity persists, synthesize a deuterated analog or employ X-ray crystallography for definitive structural confirmation .

Q. How to design degradation studies under environmental conditions?

- Methodological Answer : Simulate hydrolytic degradation by dissolving the compound in buffered solutions (pH 4–9) at 40°C and analyzing aliquots via LC-MS. For photolytic stability, expose samples to UV light (e.g., 365 nm) and monitor degradation products. Environmental hazard assessments should include aquatic toxicity tests (e.g., OECD 201 guidelines) due to potential marine pollutant risks .

Q. What computational methods predict electronic properties relevant to reactivity?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using DFT to calculate HOMO-LUMO gaps and predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations can model solvation effects. Validate predictions with experimental kinetic studies (e.g., reaction rates under varying solvents) .

Q. How to validate analytical methods for quantifying the compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines: assess linearity (R² ≥0.995), precision (RSD ≤2%), accuracy (spiked recovery 98–102%), and limit of detection (LOD <0.1%). Use matrix-matched calibration standards to account for interference. Cross-check with orthogonal methods (e.g., GC-MS vs. HPLC-DAD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.